(4-Methylisoquinolin-7-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylisoquinolin-7-yl)methanamine is an organic compound belonging to the class of aminomethyl aryls. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their wide range of biological activities and are important components in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylisoquinolin-7-yl)methanamine typically involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water . This method is efficient and provides high chemical and regioselectivity.
Industrial Production Methods: Industrial production methods for isoquinoline derivatives often involve the use of metal catalysts or catalyst-free processes in water. These methods are designed to be cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: (4-Methylisoquinolin-7-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
(4-Methylisoquinolin-7-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of isoquinoline-based pharmaceuticals.
Industry: Used in the production of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of (4-Methylisoquinolin-7-yl)methanamine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting cellular processes .
Comparison with Similar Compounds
(1-Methylisoquinolin-7-yl)methanamine: Another isoquinoline derivative with similar biological activities.
(3-Methylisoquinolin-7-yl)methanamine: Shares structural similarities and undergoes similar chemical reactions.
Uniqueness: (4-Methylisoquinolin-7-yl)methanamine is unique due to its specific substitution pattern on the isoquinoline ring, which can influence its reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H12N2 |
---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
(4-methylisoquinolin-7-yl)methanamine |
InChI |
InChI=1S/C11H12N2/c1-8-6-13-7-10-4-9(5-12)2-3-11(8)10/h2-4,6-7H,5,12H2,1H3 |
InChI Key |
IMLIIUWJPHZXKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC2=C1C=CC(=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.